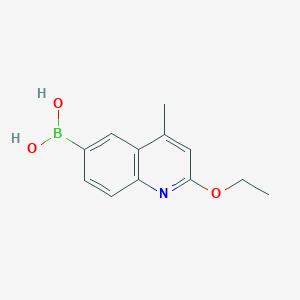

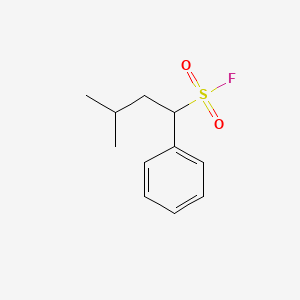

![molecular formula C17H17N5O5 B2926935 Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate CAS No. 1421533-28-9](/img/structure/B2926935.png)

Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers .

Synthesis Analysis

Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

The structures of 1,2,3-triazole-fused pyrazines and pyridazines depend on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .科学的研究の応用

Synthesis and Characterization

Compounds with structural similarities to Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate have been the focus of synthetic chemistry research aimed at developing new methods for their preparation. For example, the synthesis of novel heterocyclic compounds involving triazoles and pyrazoles is an area of significant interest. These compounds are synthesized through various chemical reactions, including cyclization and condensation reactions, with the aim of investigating their structural and physicochemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity Evaluation

Another major area of application for these compounds is in the evaluation of their antimicrobial activities. Research has been conducted to synthesize and test the efficacy of various derivatives against a broad spectrum of microorganisms. For instance, compounds derived from pyrazoles and triazoles have been screened for their potential antibacterial and antifungal activities, showing promising results against certain strains of bacteria and fungi. This highlights their potential as candidates for the development of new antimicrobial agents (Hassan, 2013).

Chemical Modification and Pharmacological Potential

The chemical modification of these compounds provides a pathway to enhance their pharmacological profile. The introduction of various functional groups or the formation of condensed systems involving triazoles and pyrazoles increases their interaction with biological targets, potentially leading to compounds with significant therapeutic value. The strategic role of these modifications in modern medicine and pharmacy underscores the importance of these research efforts (Fedotov, Hotsulia, & Panasenko, 2022).

作用機序

Target of Action

The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-neuroinflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway , apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-neuroinflammatory effects .

Pharmacokinetics

The compound’s synthesis process involves a series of reactions, including mass spectra, 1hnmr, 13cnmr, and a single x-ray diffraction analysis . These processes could potentially influence the compound’s ADME properties and bioavailability.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity . The compound’s action results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the temperature at which the reactions occur during the compound’s synthesis can affect its properties . .

将来の方向性

特性

IUPAC Name |

ethyl 2-[[6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-3-27-13(23)8-18-16(24)14-15-17(25)19-11(9-22(15)21-20-14)10-6-4-5-7-12(10)26-2/h4-7,9H,3,8H2,1-2H3,(H,18,24)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWKTSMQUYPYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

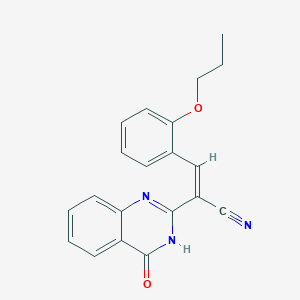

![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)

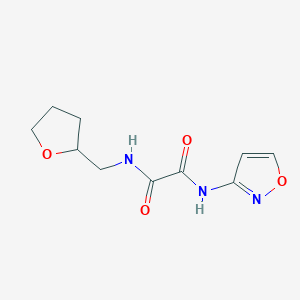

![2-{5-[(prop-2-enamido)methyl]oxolan-3-yl}acetic acid](/img/structure/B2926862.png)

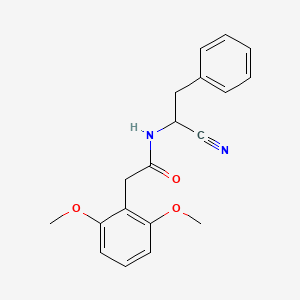

![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)

![N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2926865.png)

![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B2926867.png)

![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B2926869.png)

![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)